2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]-N-phenylacetamide
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Overview
Description
2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]-N-phenylacetamide is a complex organic compound that features both piperidine and imidazole moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the piperidine moiety. The final step involves the acylation of the imidazole derivative with N-phenylacetamide.
Imidazole Ring Formation: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Piperidine Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the imidazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The piperidine and imidazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]-N-methylacetamide
- 2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]-N-ethylacetamide
- 2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]-N-benzylacetamide
Uniqueness
The uniqueness of 2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]-N-phenylacetamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for developing new drugs or materials with tailored properties.
Properties
Molecular Formula |
C16H20N4O2 |
---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
2-(5-oxo-2-piperidin-1-yl-1,4-dihydroimidazol-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C16H20N4O2/c21-14(17-12-7-3-1-4-8-12)11-13-15(22)19-16(18-13)20-9-5-2-6-10-20/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,21)(H,18,19,22) |
InChI Key |
LEUFZSJWEHQXAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(C(=O)N2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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